ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 2-benzyl-3-[(4-chlorophenyl)methylamino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-2-24-19(23)17(12-14-6-4-3-5-7-14)18(22)21-13-15-8-10-16(20)11-9-15/h3-11,17H,2,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKJLBDYGMOMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with benzyl chloride and 4-chlorobenzylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as the nucleophile, attacking the benzyl chloride to form the intermediate product. This intermediate then reacts with 4-chlorobenzylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The benzyl and 4-chlorobenzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate has shown promise in medicinal chemistry for its potential anti-cancer properties. Research indicates that derivatives of oxopropanoic acid can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of amido esters, including this compound, showcasing their efficacy against specific cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting a potential pathway for developing new cancer therapeutics .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications, making it a versatile building block for creating more complex molecules. Researchers utilize it in the synthesis of amides and other derivatives that can be further explored for biological activity.
Synthetic Pathways
The compound can be synthesized through several methods, including:
- Condensation Reactions : Combining ethyl acetoacetate with appropriate amines and benzyl halides.
- Functional Group Transformations : Modifying the amino and carbonyl groups to enhance biological activity or alter physical properties.
Research Tool
In addition to its medicinal applications, this compound is used as a research tool in biochemical studies. Its unique structure allows scientists to explore its interactions with biological macromolecules, which can provide insights into enzyme mechanisms or receptor binding affinities.
Example of Research Application
Research involving this compound has been conducted to understand its binding interactions with specific proteins involved in metabolic pathways. Such studies contribute to the broader understanding of drug design and development processes .
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the benzyl and 4-chlorobenzyl groups allows for specific binding interactions, which can modulate the activity of the target protein. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Region
Ethyl 2-Benzyl-3-(4-Chlorophenyl)-3-Oxopropanoate (CAS: 776297-03-1)
- Structure: Replaces the 4-chlorobenzyl amino group with a 4-chlorophenyl ketone.
- Synthesis : Yield of 53% via silica gel chromatography .
- Physical Properties : Melting point (56–58°C), colorless prisms.
- Spectroscopy :
Ethyl 2-(4-Chlorobenzyl)-3-Cyclopropyl-3-Oxopropanoate (4bn)
- Structure: Incorporates a cyclopropyl ring instead of the benzyl amino group.
- Synthesis: 67% yield using 4-chlorobenzyl bromide and ethyl 3-cyclopropyl-3-oxopropanoate .
- Spectroscopy : ¹H NMR shows aromatic protons at δ 7.39 (d, J = 8.4 Hz, 2H) and 7.07 (d, J = 8.4 Hz, 2H) .
- Comparison : The cyclopropyl group introduces ring strain, which may increase reactivity in ring-opening or [2+2] cycloaddition reactions compared to the planar aromatic systems in the target compound .
Amino Group Modifications
Ethyl 2-Benzyl-3-(tert-Butylamino)-3-Oxopropanoate
- Structure: Substitutes 4-chlorobenzyl with a tert-butyl amino group.
- Synthesis : 68% yield via reaction of tert-butyl amine with diethyl 2-benzylmalonate .
- Physical Properties : White solid, melting point 64–66°C .
- Comparison: The bulky tert-butyl group may sterically hinder nucleophilic attacks at the β-keto position, reducing reactivity in condensation reactions compared to the smaller 4-chlorobenzyl amino group .
Halogen Substitution Effects
Ethyl 2-(4-Bromobenzyl)-3-Cyclopropyl-3-Oxopropanoate (4bo)
Heterocyclic Derivatives
Ethyl 3-(Nitropyridin-4-yl)-2-Oxopropanoates (8a, 8b)
- Structure : Features nitropyridinyl groups instead of benzyl/aryl systems.
- Synthesis : Lower yields (45–50%) compared to benzyl-substituted analogs .
- Comparison : The electron-deficient pyridine ring may redirect reactivity toward electrophilic aromatic substitution, contrasting with the nucleophilic β-keto ester reactivity of the target compound .
Biological Activity
Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate (CAS Number: 423739-69-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C19H20ClNO3
- Molecular Weight : 345.8200 g/mol
- Structure : The compound features a benzyl group, a chlorobenzyl moiety, and an oxopropanoate structure, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the alkylation of enolate ions derived from ethyl acetoacetate. The process includes:
- Formation of an enolate ion using sodium ethoxide.
- Alkylation with benzyl chloride.
- Introduction of the (4-chlorobenzyl)amino group through nucleophilic substitution.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
A study highlighted that related compounds demonstrated potent antibacterial and antifungal activities against various pathogens, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
The structure of this compound suggests it may possess similar antimicrobial properties due to its functional groups that can interact with microbial membranes or enzymes .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. Notably:
- Compounds with similar structural motifs have shown inhibitory effects on cancer cell lines, with mechanisms involving the inhibition of Class I PI3K enzymes, which are crucial in cancer proliferation pathways .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Membrane Disruption : Potential to disrupt microbial membranes leading to cell death.
- Receptor Modulation : Ability to modulate receptor activities affecting cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate?
- Methodological Answer : The compound is synthesized via multistep condensation reactions . A common approach involves reacting ethyl acetoacetate derivatives with substituted benzylamines. For instance, lithium enolates of ethyl acetoacetate can react with 4-chlorobenzyl chloride under controlled conditions (e.g., anhydrous THF, -78°C) to form the β-keto ester backbone. Subsequent coupling with benzylamine derivatives introduces the benzylamino group. Purification is achieved via silica gel chromatography using hexanes/chloroform gradients .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Characterization relies on 1H/13C NMR to confirm regiochemistry and substituent positions. For example, the keto-enol tautomerism of the β-keto ester moiety is resolved using NMR chemical shifts (δ ~3.3 ppm for the methylene group adjacent to the carbonyl). Mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) to assess antimicrobial activity. Dose-response curves (IC50 values) are generated using microdilution methods. Cytotoxicity is tested against mammalian cell lines (e.g., HEK293) via MTT assays to evaluate selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Optimization studies compare catalysts (e.g., acetic acid vs. Lewis acids), solvents (polar aprotic vs. nonpolar), and temperature profiles . For example, replacing batch reactors with continuous flow systems enhances mixing and thermal control, reducing side products like hydrolyzed esters. Reaction progress is monitored via HPLC to identify intermediates and adjust stoichiometry .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) can induce stereoselectivity during the coupling step. Enantiomeric excess is quantified using chiral HPLC or NMR with chiral shift reagents . Computational docking studies (e.g., AutoDock Vina) predict binding modes to chiral enzymes, guiding catalyst design .
Q. How do structural modifications influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically alter substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) and assess changes in potency. For instance, replacing the benzyl group with a pyridinyl moiety increases solubility but reduces antimicrobial efficacy. Molecular dynamics simulations (e.g., GROMACS) model interactions with target enzymes like dihydrofolate reductase .
Q. What analytical techniques resolve conflicting data on tautomeric equilibria?
- Methodological Answer : Discrepancies in keto-enol tautomer ratios are resolved using variable-temperature NMR to track equilibrium shifts. DFT calculations (e.g., Gaussian09) predict thermodynamic stability of tautomers. Experimental validation via IR spectroscopy identifies carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for keto vs. ~1650 cm⁻¹ for enol) .
Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (e.g., 23% vs. 53%)?
- Methodological Answer : Yield variations arise from differences in substrate purity (e.g., anhydrous vs. hydrated reagents) and workup protocols . For example, chromatography with hexanes/chloroform (12:1 v/v) improves recovery compared to ethyl acetate gradients. Reaction scalability studies (e.g., 0.1 mmol vs. 10 mmol) reveal mass transfer limitations in larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
